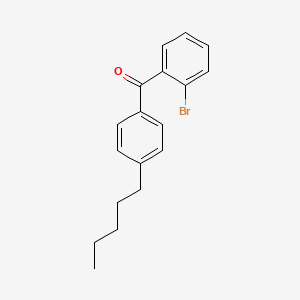

2-Bromo-4'-n-pentylbenzophenone

Description

2-Bromo-4'-n-pentylbenzophenone (CAS: 155866-71-0) is a halogenated benzophenone derivative characterized by a bromine substituent at the 2-position and an n-pentyl chain at the 4'-position of the benzophenone scaffold. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, liquid crystals, and specialty polymers.

Properties

IUPAC Name |

(2-bromophenyl)-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrO/c1-2-3-4-7-14-10-12-15(13-11-14)18(20)16-8-5-6-9-17(16)19/h5-6,8-13H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRDVAHWFCBGQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612486 | |

| Record name | (2-Bromophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64358-18-5 | |

| Record name | (2-Bromophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4’-n-pentylbenzophenone typically involves the bromination of 4’-n-pentylbenzophenone. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually include a solvent like carbon disulfide (CS2) and a controlled temperature to ensure the selective bromination at the 2-position.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-4’-n-pentylbenzophenone can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4’-n-pentylbenzophenone undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form various oxidation products.

Reduction Reactions: Reduction of the carbonyl group in the benzophenone structure can lead to the formation of alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

Substitution: Products depend on the nucleophile used, such as phenols or amines.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Alcohols are the primary products.

Scientific Research Applications

2-Bromo-4’-n-pentylbenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of UV-absorbing materials and as a photoinitiator in polymer chemistry.

Mechanism of Action

The mechanism of action of 2-Bromo-4’-n-pentylbenzophenone involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by modifying proteins and nucleic acids.

Comparison with Similar Compounds

Key Observations :

- The bromine atom increases electrophilicity, facilitating nucleophilic substitution reactions .

- Melting Points: 2-Bromo-4'-methoxyacetophenone has a relatively low melting point (70°C), likely due to reduced molecular symmetry compared to the nitro derivative (94–99°C) .

- log KOW: The octanol-water partition coefficient (log KOW = 2.1) for 2-bromo-4'-methoxyacetophenone suggests moderate lipophilicity, while the n-pentyl variant is expected to have a higher log KOW due to its longer alkyl chain .

Reactivity and Stability

- 2-Bromo-4'-nitroacetophenone: The nitro group enhances electrophilicity, making it reactive toward reducing agents. It is used in pKa studies of histidine derivatives .

- 2-Bromo-4'-phenylacetophenone: Exhibits solvent-like properties, with solubility comparable to ethyl acetate, suggesting utility in analytical chemistry .

Biological Activity

2-Bromo-4'-n-pentylbenzophenone (CAS Number: 64358-18-5) is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

- Molecular Formula : C18H19BrO

- Molecular Weight : 333.25 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 370 °C

Antimicrobial Activity

Recent studies have indicated that 2-Bromo-4'-n-pentylbenzophenone exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Anticancer Activity

The compound's cytotoxic effects have been evaluated in several cancer cell lines. Notably, it has shown promising results against human lung cancer cells (A549) with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical) | 20 |

| HepG2 (Liver) | 18 |

The biological activity of 2-Bromo-4'-n-pentylbenzophenone can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) : The compound induces oxidative stress in cancer cells, leading to increased ROS levels which are known to trigger apoptosis .

- Cell Cycle Arrest : It effectively halts the cell cycle progression, preventing cancer cells from proliferating.

- Inhibition of Key Signaling Pathways : The compound may inhibit pathways such as PI3K/Akt, which are crucial for cell survival and proliferation .

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers tested various derivatives of benzophenone, including 2-Bromo-4'-n-pentylbenzophenone. They found that this compound significantly inhibited the growth of pathogenic bacteria and suggested further exploration for its use in pharmaceutical applications .

Cytotoxicity Assessment

A comprehensive study published in Cancer Research assessed the cytotoxic effects of several benzophenone derivatives on different cancer cell lines. The researchers concluded that 2-Bromo-4'-n-pentylbenzophenone could serve as a lead compound for developing new anticancer therapies due to its selective toxicity towards tumor cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.